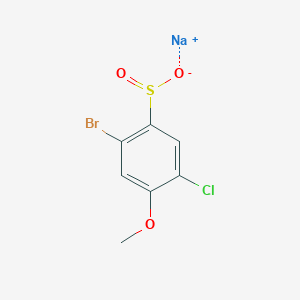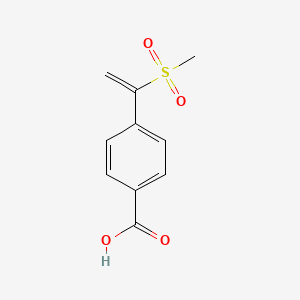![molecular formula C9H14OS B13204014 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It is characterized by the presence of a cyclobutane ring substituted with a methylsulfanyl group and a cyclopropane ring bearing an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methylsulfanyl group can participate in redox reactions, influencing cellular redox balance.
Comparaison Avec Des Composés Similaires
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutylcarbaldehyde: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
Cyclopropylcarbaldehyde: Lacks the cyclobutane ring, leading to different structural and functional properties.
The uniqueness of this compound lies in the combination of the cyclobutane and cyclopropane rings with the methylsulfanyl and aldehyde functional groups, providing a versatile scaffold for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H14OS |
|---|---|
Poids moléculaire |
170.27 g/mol |
Nom IUPAC |
2-(1-methylsulfanylcyclobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-11-9(3-2-4-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
Clé InChI |
NXCOICCXZDJQLU-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CCC1)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



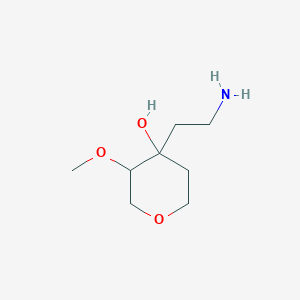


![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
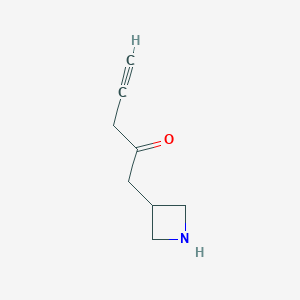
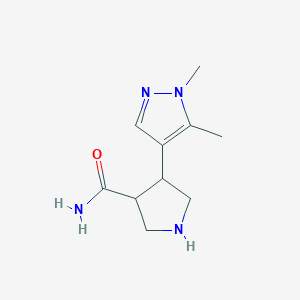
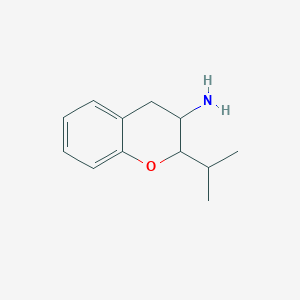

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
